molecular formula C33H31O4P B13098832 3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B13098832
M. Wt: 522.6 g/mol
InChI Key: ZKNMSMHQEMRZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound. It is known for its unique structural features, which include a dioxaphosphocine ring system fused with an indeno framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves the reaction of 3,5-dimethylphenyl derivatives with appropriate phosphorus-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the dioxaphosphocine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various phosphorus oxides, while reduction can produce phosphines .

Mechanism of Action

The mechanism by which 3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahyd

Properties

Molecular Formula

C33H31O4P

Molecular Weight

522.6 g/mol

IUPAC Name

3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C33H31O4P/c1-19-12-20(2)15-23(14-19)25-8-9-30-32-27(25)10-11-33(32)18-28(24-16-21(3)13-22(4)17-24)26-6-5-7-29(31(26)33)36-38(34,35)37-30/h5-9,12-17,28H,10-11,18H2,1-4H3,(H,34,35)

InChI Key

ZKNMSMHQEMRZSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CC34CCC5=C(C=CC(=C53)OP(=O)(OC6=CC=CC2=C46)O)C7=CC(=CC(=C7)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.